molecular formula C16H12INO2S B6065715 N-(3-iodophenyl)naphthalene-2-sulfonamide

N-(3-iodophenyl)naphthalene-2-sulfonamide

Cat. No.: B6065715
M. Wt: 409.2 g/mol
InChI Key: YFZYFDLVJTYUBN-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)naphthalene-2-sulfonamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)naphthalene-2-sulfonamide typically involves the reaction of 3-iodoaniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)naphthalene-2-sulfonamide
  • N-(4-bromophenyl)naphthalene-2-sulfonamide
  • N-(3-fluorophenyl)naphthalene-2-sulfonamide

Uniqueness

N-(3-iodophenyl)naphthalene-2-sulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to other halogenated derivatives. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets .

Properties

IUPAC Name

N-(3-iodophenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYFDLVJTYUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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